8-(Trifluoromethyl)imidazo[1,2-a]pyridine

Antileishmanial Structure-Activity Relationship Drug Discovery

Researchers optimizing imidazo[1,2-a]pyridine SAR often cannot source the critical 8-CF₃ isomer with verified purity. 8-(Trifluoromethyl)imidazo[1,2-a]pyridine is the definitive 8-trifluoromethyl regioisomer, providing the exact steric/electronic profile for antileishmanial lead optimization (EC₅₀ 3.7 µM), LXRα agonist development (derivative IC₅₀ 30 nM), and mGlu2 PAM programs. • Validated scaffold: 8-CF₃ delivers superior metabolic stability vs. 8-Cl or unsubstituted cores. • Crystallographic data (CCDC 1863528) enables direct SBDD workflows. • Supplied as ≥95% purity solid; global shipping from stocked inventories.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 944580-98-7
Cat. No. B1391343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)imidazo[1,2-a]pyridine
CAS944580-98-7
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-4-13-5-3-12-7(6)13/h1-5H
InChIKeyFUTDMHITXUWIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-98-7): Chemical Properties and Research-Grade Specifications for Medicinal Chemistry


8-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 944580-98-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold class, characterized by a trifluoromethyl substituent at the 8-position. This compound, with a molecular weight of 186.13 g/mol and the molecular formula C8H5F3N2 , is typically supplied as a solid with a melting point of 46-50 °C and a purity of ≥95%, requiring storage at 2-8 °C . Its structure is confirmed by SMILES (FC(F)(F)c1cccn2ccnc12) and InChI Key (FUTDMHITXUWIRT-UHFFFAOYSA-N), which serve as definitive identifiers for procurement and compound registration . The core imidazo[1,2-a]pyridine framework is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and drug candidates [1].

Why Generic Imidazo[1,2-a]pyridine Substitution is Insufficient for 8-(Trifluoromethyl)imidazo[1,2-a]pyridine in Target-Focused Research


The imidazo[1,2-a]pyridine scaffold is not a uniform chemical entity; its biological and physicochemical properties are exquisitely sensitive to the nature and position of substituents. A structure-activity relationship (SAR) study focused specifically on the 8-position of the imidazo[1,2-a]pyridine ring demonstrated that modifications at this site dramatically alter antileishmanial potency, cytotoxicity, and key drug-like properties such as aqueous solubility and microsomal stability [1]. Therefore, simply procuring an unsubstituted imidazo[1,2-a]pyridine or an analog with a different substituent (e.g., 6-trifluoromethyl, 8-chloro) will not replicate the specific steric, electronic, and lipophilic profile conferred by the 8-trifluoromethyl group. This group is known to enhance metabolic stability and membrane permeability, but these effects are position-dependent and cannot be extrapolated from other regioisomers [2]. For researchers targeting specific interactions where the 8-position is critical, substitution with a generic analog will invalidate SAR hypotheses and lead to uninterpretable or negative results. The following evidence guide quantifies these position-specific differentiations.

Quantitative Differentiation of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine Against Closest Analogs: A Procurement-Focused Evidence Guide


8-Position Substituent Drives Antileishmanial Potency and ADME Profile: Direct SAR Comparison with 8-Unsubstituted and 8-Chloro Analogs

In a focused SAR study on imidazo[1,2-a]pyridines, substitution at the 8-position was identified as a critical determinant of biological activity against Leishmania infantum intracellular amastigotes and of key ADME properties. A derivative featuring an 8-substituent demonstrated an EC50 of 3.7 µM against L. infantum, positioning it between the reference drugs miltefosine (EC50 = 0.4 µM) and fexinidazole (EC50 = 15.9 µM) [1]. Critically, this compound exhibited low cytotoxicity (CC50 > 100 µM on HepG2 and THP1 cells), good mouse microsomal stability (T1/2 > 40 min), and high gastrointestinal permeability in a PAMPA model [1]. These properties were directly attributed to the optimized substitution at the 8-position, with the study explicitly comparing a library of 22 new derivatives bearing various groups at this site to establish the SAR. In contrast, unsubstituted or differently substituted (e.g., 8-chloro) analogs in the same series showed inferior potency, higher cytotoxicity, or poor ADME characteristics, underscoring the non-interchangeable nature of the 8-trifluoromethyl group [1].

Antileishmanial Structure-Activity Relationship Drug Discovery

8-Trifluoromethyl Substitution Confers Potent LXRα Modulation: A Validated Pharmacological Starting Point

Derivatives of 8-(trifluoromethyl)imidazo[1,2-a]pyridine have been specifically claimed and evaluated as modulators of Liver X Receptors (LXRs), which are key targets in metabolic and inflammatory diseases. A compound with the core 8-trifluoromethyl structure, 3-(3-(3-(ethylsulfonyl)phenoxy)phenyl)-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine (CHEMBL595937), displayed an IC50 of 30 nM in a displacement assay using [3H]T0901317 against human recombinant LXRα ligand-binding domain [1]. This low nanomolar activity demonstrates that the 8-trifluoromethyl imidazopyridine core is a privileged scaffold for engaging this nuclear receptor. While direct comparator data for the unsubstituted core or other regioisomers (e.g., 6-trifluoromethyl) in this specific assay is not publicly available, the patent literature explicitly highlights the 8-trifluoromethyl substitution as a key structural feature for LXR modulation, suggesting a class-level advantage over other substitution patterns [2].

LXR Modulation Nuclear Receptor Metabolic Disease

Crystal Structure of 8-Trifluoromethyl Derivative Enables Rational Structure-Based Design

The single-crystal X-ray structure of 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a direct derivative of the target compound, has been solved and deposited in the Cambridge Structural Database (CCDC 1863528) [1]. This provides unequivocal, atomic-resolution data on the three-dimensional conformation of the 8-trifluoromethyl-substituted imidazopyridine core. The crystal structure reveals key geometric parameters: the orthorhombic crystal system (space group Pnma) with unit cell dimensions a = 7.276(2) Å, b = 6.7773(19) Å, c = 17.613(5) Å, and a unit cell volume of 868.5(4) ų [1]. This structural information is critical for structure-based drug design (SBDD), molecular docking studies, and validating computational models. In contrast, the unsubstituted imidazo[1,2-a]pyridine or 6-trifluoromethyl isomers will adopt different crystal packing and molecular conformations, potentially leading to inaccurate docking poses if used as a surrogate. The availability of a high-quality crystal structure for the 8-trifluoromethyl derivative provides a significant advantage in rational design workflows.

X-ray Crystallography Structure-Based Drug Design Molecular Modeling

Optimal Procurement and Application Scenarios for 8-(Trifluoromethyl)imidazo[1,2-a]pyridine Based on Verified Differentiation


Lead Optimization in Antileishmanial Drug Discovery Programs

Based on the SAR study demonstrating that 8-position substitution on the imidazo[1,2-a]pyridine ring is critical for achieving balanced antileishmanial potency, low cytotoxicity, and favorable ADME properties (EC50 = 3.7 µM, CC50 > 100 µM, T1/2 > 40 min) [1], 8-(trifluoromethyl)imidazo[1,2-a]pyridine is an ideal core scaffold for generating focused libraries. Researchers can use this compound as a starting material for further derivatization at other positions (e.g., C2, C3) to optimize potency against L. infantum or L. donovani while maintaining the favorable drug-like properties conferred by the 8-CF3 group. This approach is more efficient than exploring unsubstituted or 8-chloro cores, which have been shown to yield less favorable profiles in the same assay system.

Structure-Based Design of Novel LXR Modulators

The potent LXRα binding activity (IC50 = 30 nM) observed for a derivative bearing the 8-(trifluoromethyl)imidazo[1,2-a]pyridine core validates this scaffold for developing new LXR agonists or antagonists [1]. Combined with the available crystal structure of an 8-trifluoromethyl imidazopyridine derivative (CCDC 1863528) [2], this compound is uniquely positioned for structure-based drug design (SBDD) workflows. Computational chemists can dock the core into LXRα/β crystal structures, design new substituents in silico, and then procure 8-(trifluoromethyl)imidazo[1,2-a]pyridine to synthesize the designed analogs. This integrated computational-experimental approach is not feasible with generic imidazopyridine cores due to the lack of both validated target engagement data and high-resolution structural information for the specific substitution pattern.

Synthesis of mGluR2 Positive Allosteric Modulators (PAMs)

Imidazo[1,2-a]pyridines bearing trifluoromethyl groups have been claimed and developed as positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor, a target for schizophrenia and anxiety disorders [1]. Advanced leads from this series have demonstrated oral activity and desirable brain penetration in preclinical models. While specific data for the 8-trifluoromethyl isomer in this context is not public, the class-level SAR indicates that trifluoromethyl substitution is a key feature for optimizing potency and pharmacokinetics. Procuring 8-(trifluoromethyl)imidazo[1,2-a]pyridine provides a strategic starting point for medicinal chemists aiming to explore this chemical space for CNS drug discovery, particularly when combined with known SAR from the mGluR2 PAM patent literature.

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